molecular formula C13H14FNO2 B12639441 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12639441
M. Wt: 235.25 g/mol
InChI Key: AGLJMPSWNXEVFH-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a chemical compound with the molecular formula C13H14FNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Compounds similar to 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol have demonstrated anticancer properties. The fluorinated phenyl ring enhances interaction with biological targets involved in cancer pathways, suggesting potential use in cancer therapeutics.
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
  • Neuropharmacology : The compound's structure allows it to interact with neurotransmitter systems, indicating potential applications in treating neurological disorders. Its ability to penetrate the blood-brain barrier due to its lipophilic nature enhances its suitability for central nervous system targets .
  • Drug Development : The unique features of this compound make it an excellent scaffold for further modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties in drug development processes .

Case Studies

  • Anticancer Research : A study investigating the effects of similar compounds on cancer cell lines revealed that modifications to the fluorinated aromatic structure could enhance cytotoxicity against specific cancer types. This underscores the importance of structural optimization in developing effective anticancer agents .
  • Neuropharmacological Studies : Research utilizing animal models has shown promising results with compounds based on this scaffold in modulating neurotransmitter levels, suggesting potential applications in treating conditions such as depression or anxiety disorders .

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy group and pyrrole ring contribute to its potential biological activities .

Biological Activity

3-Fluoro-6-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a synthetic compound with a complex structure that combines a fluorinated aromatic ring, a methoxy group, and a pyrrole moiety. Its molecular formula is C13H14FNO2C_{13}H_{14}FNO_2 with a molecular weight of 235.25 g/mol. The unique structural features of this compound make it a subject of interest in medicinal chemistry, particularly concerning its biological activity and potential therapeutic applications.

Structural Characteristics

The presence of the fluorine atom in this compound enhances its lipophilicity, which may influence its interaction with biological targets. The methanol group serves as a pharmacophore, suggesting that the compound can engage in various biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit the growth of cancer cell lines.
  • Antimicrobial Activity : Similar compounds show effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and unique aspects of compounds structurally related to this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-Fluoro-4-(methoxyphenyl)-pyrroleFluorinated phenyl ring, pyrroleAnticancerEnhanced lipophilicity
4-Methoxyphenyl-(1-methylpyrrolidin-2-one)Pyrrolidine instead of pyrroleAntimicrobialDifferent nitrogen heterocycle
5-Fluoro-2-(methoxyphenyl)-pyridinePyridine ring instead of pyrroleAntiviralDifferent nitrogen heterocycle

This comparison illustrates how variations in substituents and ring structures can significantly influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds:

  • Antiproliferative Activity : A study demonstrated that modifications at specific positions on the phenyl ring could enhance antiproliferative activity against cancer cell lines. For instance, introducing a methyl group at the C–3 position increased activity significantly compared to other derivatives .
  • Mechanism of Action : Certain derivatives were shown to induce cell cycle arrest at the G2/M phase, indicating a pro-apoptotic mechanism. This was evidenced by changes in gene expression related to apoptosis, such as upregulation of Bax and downregulation of Bcl-2 .
  • Target Identification : Docking studies suggested that these compounds may interact with key targets such as the Epidermal Growth Factor Receptor (EGFR), which is crucial for cancer cell proliferation .

Properties

Molecular Formula

C13H14FNO2

Molecular Weight

235.25 g/mol

IUPAC Name

(5-fluoro-2-methoxyphenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C13H14FNO2/c1-15-7-3-4-11(15)13(16)10-8-9(14)5-6-12(10)17-2/h3-8,13,16H,1-2H3

InChI Key

AGLJMPSWNXEVFH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=C(C=CC(=C2)F)OC)O

Origin of Product

United States

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